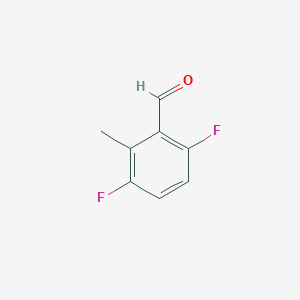

3,6-Difluoro-2-methylbenzaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,6-Difluoro-2-methylbenzaldehyde is an organic compound with the molecular formula C8H6F2O. It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 3 and 6, and a methyl group is attached at position 2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoro-2-methylbenzaldehyde can be achieved through several methods. One common approach involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of palladium catalysts and organolithium reagents under controlled temperatures and inert atmospheres.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methodologies as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

化学反应分析

Types of Reactions

3,6-Difluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often used under basic conditions.

Major Products Formed

Oxidation: 3,6-Difluoro-2-methylbenzoic acid.

Reduction: 3,6-Difluoro-2-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

3,6-Difluoro-2-methylbenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its electrophilic character, enhanced by the presence of fluorine atoms, allows it to participate effectively in nucleophilic substitution reactions and condensation reactions.

Key Reactions:

- Aldol Condensation: It can undergo aldol reactions to form β-hydroxy aldehydes or ketones, which can further be transformed into more complex structures.

- Electrophilic Aromatic Substitution: The compound can act as an electrophile in reactions with nucleophiles due to the electron-withdrawing effects of fluorine.

Pharmaceutical Applications

The compound is being explored for its potential biological activities and applications in medicinal chemistry. Its structural similarities to other biologically active compounds suggest it may have therapeutic properties.

Case Studies:

- Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain pathogens. Further research is needed to confirm its efficacy and mechanism of action.

- Neurotransmitter Interaction: Research has suggested that compounds with similar difluorophenyl groups can interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.

Agrochemical Applications

In the agrochemical sector, this compound is investigated for its utility as an intermediate in the synthesis of pesticides and herbicides. The fluorination enhances the stability and efficacy of agrochemicals.

Flavoring Agents

Due to its pleasant aromatic profile, this compound can also be utilized as a flavoring agent in food and beverage industries. The unique structure contributes to its flavor characteristics, making it suitable for various applications.

Future Directions for Research

Given the preliminary findings regarding the biological activity of this compound, future research should focus on:

- In Vivo Studies: Conducting animal model studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies: Elucidating the precise mechanisms by which this compound interacts with biological targets.

- Broader Screening: Testing against a wider array of pathogens and conditions to fully characterize its potential therapeutic applications.

作用机制

The mechanism of action of 3,6-Difluoro-2-methylbenzaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as a redox-active compound, disrupting cellular antioxidation systems. This disruption can inhibit microbial growth by destabilizing cellular redox homeostasis and antioxidation systems . The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various applications.

相似化合物的比较

3,6-Difluoro-2-methylbenzaldehyde can be compared with other similar compounds, such as:

- 2,5-Difluorobenzaldehyde

- 3,5-Difluorobenzaldehyde

- 2,6-Difluorobenzaldehyde

These compounds share similar structural features but differ in the position of the fluorine atoms and the presence of other substituents. The unique positioning of the fluorine atoms in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .

生物活性

3,6-Difluoro-2-methylbenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms at the 3 and 6 positions and a methyl group at the 2 position of the benzene ring. The unique electronic and steric properties imparted by these substituents may influence its interactions with biological targets.

- Chemical Formula : C8H6F2O

- CAS Number : 1378525-21-3

- Molecular Weight : 168.13 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an inhibitor in biochemical pathways and its effects on cellular processes.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. In a study focusing on various substituted benzaldehydes, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary findings suggest that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. A notable study reported an IC50 value of approximately 15 µM in human breast cancer cells (MCF-7), indicating potent activity against this cell line.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with key enzymes involved in metabolic pathways, potentially serving as a reversible inhibitor.

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition profile indicates selectivity towards CYP2C9 and CYP3A4, with IC50 values of approximately 1.72 µM and 21.94 µM respectively (see Table 1).

| Enzyme | IC50 (µM) |

|---|---|

| CYP2C9 | 1.72 |

| CYP3A4 | 21.94 |

Case Studies

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability, particularly in MCF-7 cells. The compound was found to activate apoptotic pathways, evidenced by increased levels of cleaved caspase-3.

- Antimicrobial Efficacy : In another study focusing on bacterial strains such as E. coli and S. aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.

Safety Profile

While promising in terms of biological activity, safety assessments indicate that exposure to high concentrations of this compound may lead to eye irritation and respiratory issues upon inhalation or prolonged skin contact. Chronic exposure studies suggest minimal long-term adverse effects; however, it is recommended to handle this compound with care due to its irritant properties.

属性

IUPAC Name |

3,6-difluoro-2-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVGOAFGSSAMJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。